molecular formula C18H12ClF2N5O B2682668 3-(2-chlorobenzyl)-6-(2,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326875-08-4

3-(2-chlorobenzyl)-6-(2,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2682668
CAS No.: 1326875-08-4
M. Wt: 387.77
InChI Key: ATBYGDXMHDLRMK-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidinone derivative characterized by a bicyclic core structure fused with a triazole ring. Its molecular formula is C₁₈H₁₂ClF₂N₅O, with an average mass of 387.774 g/mol and a monoisotopic mass of 387.069844 g/mol . The molecule features two distinct benzyl substituents: a 2-chlorobenzyl group at position 3 and a 2,4-difluorobenzyl group at position 4.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[(2,4-difluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N5O/c19-14-4-2-1-3-11(14)9-26-17-16(23-24-26)18(27)25(10-22-17)8-12-5-6-13(20)7-15(12)21/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBYGDXMHDLRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)F)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorobenzyl)-6-(2,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and specific case studies that illustrate its efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the triazole ring and subsequent functionalization with chlorobenzyl and difluorobenzyl groups. The synthetic pathway can be summarized as follows:

  • Formation of the Triazole Ring : The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole framework.
  • Functionalization : Subsequent steps involve the introduction of chlorobenzyl and difluorobenzyl groups through electrophilic aromatic substitution or similar methodologies.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

Anticancer Activity

Recent studies have shown that triazolo[4,5-d]pyrimidine derivatives exhibit significant anticancer activity. The compound has been evaluated against several cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values ranged from 45 to 97 nM, indicating potent cytotoxic effects.
  • HCT-116 (Colon Cancer) : Similar IC50 values were observed, demonstrating effectiveness in inhibiting cell proliferation.
Cell LineIC50 Value (nM)Reference
MCF-745 - 97
HCT-1166 - 99
HepG-248 - 90

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and ultimately apoptosis in cancer cells.

In Vitro Studies

  • Study on MDA-MB-231 and MCF-7 Cells :
    • The compound was tested using the MTT assay to evaluate its antiproliferative activity.
    • Results showed that it significantly inhibited cell growth compared to control groups.
    Compound IDMDA-MB-231 IC50 (μM)MCF-7 IC50 (μM)
    Tested Compound17.8319.73
    CisplatinReferenceReference
  • Mechanistic Insights :
    • Flow cytometry analyses indicated that treated cells exhibited increased rates of apoptosis.
    • Western blotting revealed upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

In addition to anticancer properties, preliminary evaluations suggest that this compound may also possess antimicrobial activity against various bacterial strains. In vitro assays demonstrated varying degrees of inhibition depending on concentration.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 μg/mL
Escherichia coli50 μg/mL

Scientific Research Applications

Inhibitory Activity Against c-Met Kinase

Recent studies have highlighted the compound's potential as an inhibitor of c-Met kinase, a receptor tyrosine kinase implicated in various cancers. In vitro evaluations demonstrated that derivatives of triazolo-pyrimidines exhibit significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, a related compound showed an IC50 of 0.090 μM against c-Met kinase, comparable to Foretinib (IC50 = 0.019 μM), indicating strong inhibitory potential .

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

This suggests that modifications to the triazolo-pyrimidine structure can enhance anticancer activity and selectivity.

Anti-Tuberculosis Activity

Another area of research involves the exploration of triazolo-pyrimidine derivatives for anti-tuberculosis activity. Studies have indicated that certain structural features within these compounds may enhance their effectiveness against Mycobacterium tuberculosis. Specifically, the presence of electronegative substituents on the phenyl ring has been correlated with improved anti-mycobacterial activity .

Synthetic Routes

The synthesis of triazolo-pyrimidine derivatives typically involves multi-step reactions including cycloaddition and functionalization processes. For instance, one method involves reacting benzyl halides with azides under specific conditions to yield desired triazole structures . The yield for such reactions can range from 75% to 85%, making them viable for further pharmaceutical development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the benzyl rings significantly influence biological activity and pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with analogs differing in substituent type, position, and pharmacological relevance:

Compound Name Substituents (Position 3 / Position 6) Molecular Weight (g/mol) Key Structural Features Pharmacological Notes (Inferred)
Target Compound 2-Chlorobenzyl / 2,4-Difluorobenzyl 387.77 Dual halogenation (Cl, F); planar triazolopyrimidinone core Potential kinase inhibition or anticancer activity
3-(4-Fluorobenzyl)-6-[2-Oxo-2-(4-Phenylpiperazin-1-yl)Ethyl] Analog 4-Fluorobenzyl / 2-Oxo-2-(4-phenylpiperazinyl)ethyl 448.46 (estimated) Piperazine-linked ethyl group; single F atom Possible CNS activity due to piperazine moiety
2-Amino-6-(3-Chlorobenzyl)-5-Hexyltriazolo[1,5-a]Pyrimidin-7(4H)-One 3-Chlorobenzyl / Hexyl 347.83 Aliphatic hexyl chain; amino group Enhanced solubility; potential antimicrobial activity
3-(2-Hydroxyphenyl)-7-Methyl-1-Phenyltriazolo[4,3-a]Pyrimidin-5(1H)-One 2-Hydroxyphenyl / Methyl (position 7) 318.32 Hydroxyl group; methyl substitution Antioxidant or anti-inflammatory potential
3-(4-Chlorobenzyl)-3,6-Dihydro-7H-Triazolo[4,5-d]Pyrimidin-7-One 4-Chlorobenzyl / No substituent at position 6 261.67 Single chlorinated benzyl group Simplified structure; reduced steric hindrance

Structural and Functional Insights

  • Halogenation Effects: The target compound’s dual halogenation (Cl at position 3 and F at position 6) may enhance binding to hydrophobic pockets in biological targets compared to mono-halogenated analogs like . Fluorine’s electronegativity could also improve metabolic stability .
  • Planarity and Conformation: X-ray studies of related triazolopyrimidinones (e.g., ) confirm that the bicyclic core is nearly coplanar, a feature critical for π-π stacking interactions. Bulky substituents (e.g., hexyl in ) may disrupt planarity, reducing target affinity.
  • Biological Activity : Compounds with arylpiperazine (e.g., ) or hydroxyphenyl groups (e.g., ) show divergent activity profiles. For instance, piperazine derivatives often target neurotransmitter receptors, while hydroxylated analogs may exhibit antioxidant effects . The target compound’s lack of polar groups suggests a focus on hydrophobic targets like kinases or proteases.

Research Findings and Inferred Pharmacological Potential

  • Anticancer Activity: Triazolopyrimidinones with halogenated benzyl groups (e.g., ) demonstrated cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cells. The target compound’s dual halogenation may amplify this effect by improving cell permeability and target binding .
  • Synthetic Accessibility: The compound’s synthesis likely follows established routes for triazolopyrimidinones, such as cyclocondensation of triazole precursors with carbonyl reagents (see for analogous methods).
  • Safety Profile : While specific data are unavailable, halogenated aromatic compounds often require scrutiny for hepatotoxicity. Analog highlights standard lab safety protocols for similar structures.

Q & A

Q. What synthetic strategies are effective for preparing triazolo[4,5-d]pyrimidin-7-one derivatives, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted benzyl amines with heterocyclic precursors. For example, in structurally related compounds, coupling 4-bromobenzyl derivatives with thio-pyrimidinones under basic conditions (e.g., K2_2CO3_3 in DMF) yields triazolo-pyrimidinones with moderate to high yields (59–77%) . Key steps include:

  • Nucleophilic substitution : Optimization of solvent (DMF vs. DMSO) and base (K2_2CO3_3 vs. NaH) to enhance regioselectivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating intermediates.
  • Monitoring : TLC and 1^1H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) confirm reaction progress .

Q. How can structural characterization be performed to confirm the regiochemistry of substituents on the triazolo-pyrimidinone core?

  • X-ray crystallography : Resolves ambiguities in substitution patterns (e.g., dihedral angles between benzyl groups and the core) .
  • 1^1H and 13^{13}C NMR : Aromatic protons (δ 6.8–8.3 ppm) and carbonyl carbons (δ 165–170 ppm) distinguish between 3- and 6-substituted isomers .
  • IR spectroscopy : C=O stretches (~1660–1748 cm1^{-1}) and NH vibrations (~3296 cm1^{-1}) validate hydrogen bonding and tautomeric forms .

Q. What safety protocols are essential for handling halogenated triazolo-pyrimidinones in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and flame-retardant lab coats to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors (especially in DMF or DMSO-based syntheses) .
  • Spill management : Neutralize acidic/basic residues before disposal; collect solid waste in sealed containers for incineration .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Substituent variation : Replace 2-chlorobenzyl with electron-withdrawing groups (e.g., 2,4-difluorophenyl) to improve metabolic stability. In antiviral studies, analogs with 3-aryl substitutions showed 10–100x higher potency against Chikungunya virus (EC50_{50} = 0.8–8.2 μM) .
  • Core modifications : Introduce sulfur at position 2 (thioxo derivatives) to enhance membrane permeability, as demonstrated in fluconazole hybrids .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., viral polymerases) .

Q. What experimental models are suitable for evaluating cellular permeability and pharmacokinetic properties?

  • Parallel artificial membrane permeability assay (PAMPA) : Measures passive diffusion across lipid bilayers; logP values >2.5 correlate with improved absorption .
  • Caco-2 cell monolayers : Assess transcellular transport (apparent permeability, Papp_{app} >1 × 106^{-6} cm/s indicates suitability for oral dosing) .
  • Microsomal stability assays : Incubate compounds with liver microsomes (e.g., human CYP450 isoforms) to estimate metabolic clearance .

Q. How can contradictory data in biological assays be resolved?

  • Dose-response validation : Repeat assays with 8-point dilution series (0.1–100 μM) to confirm IC50_{50}/EC50_{50} reproducibility .
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific inhibition.
  • Solubility checks : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

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